Oxiramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Oxiramide is an organic compound with the molecular formula C₂H₄N₂O₂. It is a white crystalline solid that is slightly soluble in water and soluble in ethanol. This compound is the diamide derived from oxalic acid and is known for its stability and high melting point.

Preparation Methods

Oxiramide can be synthesized through several methods:

Oxidation of Hydrogen Cyanide: Hydrogen cyanide is oxidized to cyanogen, which is then hydrolyzed to produce this compound.

Formamide Electrolysis: This compound can also be prepared from formamide by glow-discharge electrolysis.

Industrial Production: In industrial settings, this compound is produced using carbon monoxide, oxygen, and aminated compounds as raw materials.

Chemical Reactions Analysis

Oxiramide undergoes various chemical reactions:

Dehydration: When heated above 350°C, this compound dehydrates to release cyanogen.

Hydrolysis: This compound hydrolyzes slowly, releasing ammonia, which makes it useful as a slow-release nitrogen fertilizer.

Amination and Amidation: This compound derivatives are used as supporting ligands for copper-catalyzed amination and amidation of aryl halides.

Scientific Research Applications

Oxiramide has several applications in scientific research:

Mechanism of Action

The mechanism of action of oxiramide involves its slow hydrolysis to release ammonia. This slow release is beneficial in agricultural applications, providing a steady supply of nitrogen to plants. In catalysis, this compound derivatives act as ligands, facilitating the formation of complexes with metals such as copper, which then participate in various organic reactions .

Comparison with Similar Compounds

Oxiramide can be compared with other similar compounds such as:

Oxalic Acid Diamide: Similar to this compound, oxalic acid diamide is derived from oxalic acid and has similar stability and solubility properties.

Urea: While urea is a common nitrogen fertilizer, this compound offers the advantage of a slower nitrogen release, making it more suitable for certain agricultural applications.

Formamide: Formamide is used in the synthesis of this compound and shares some chemical properties, but this compound is more stable and has a higher melting point.

This compound’s unique properties, such as its stability and slow hydrolysis rate, make it a valuable compound in various scientific and industrial applications.

Properties

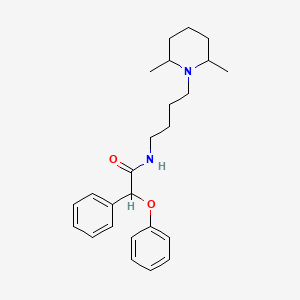

CAS No. |

13958-40-2 |

|---|---|

Molecular Formula |

C25H34N2O2 |

Molecular Weight |

394.5 g/mol |

IUPAC Name |

(2R)-N-[4-[(2S,6R)-2,6-dimethylpiperidin-1-yl]butyl]-2-phenoxy-2-phenylacetamide |

InChI |

InChI=1S/C25H34N2O2/c1-20-12-11-13-21(2)27(20)19-10-9-18-26-25(28)24(22-14-5-3-6-15-22)29-23-16-7-4-8-17-23/h3-8,14-17,20-21,24H,9-13,18-19H2,1-2H3,(H,26,28)/t20-,21+,24-/m1/s1 |

InChI Key |

DTOKETCXTCHCDD-ZFGGDYGUSA-N |

SMILES |

CC1CCCC(N1CCCCNC(=O)C(C2=CC=CC=C2)OC3=CC=CC=C3)C |

Isomeric SMILES |

C[C@@H]1CCC[C@@H](N1CCCCNC(=O)[C@@H](C2=CC=CC=C2)OC3=CC=CC=C3)C |

Canonical SMILES |

CC1CCCC(N1CCCCNC(=O)C(C2=CC=CC=C2)OC3=CC=CC=C3)C |

Synonyms |

Oxiramide |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1144010.png)

![Tris[1-(3,5-diisopropylbiphenyl-4-yl)-2-phenyl-1H-iMidazole]iridiuM(III), 98per cent](/img/new.no-structure.jpg)

![6-Vinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144013.png)

![ethyl 5,7-dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B1144020.png)

![7-Amino-1h-pyrrolo[2,3-c]pyridine-4-carbaldehyde](/img/structure/B1144024.png)